![molecular formula C5H8ClNO3S B185780 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride CAS No. 17174-96-8](/img/structure/B185780.png)
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride
Overview
Description
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride, also known as DASC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DASC is a sulfonyl chloride derivative of azetidine, which is a four-membered cyclic amine. The compound has been synthesized using various methods, and its applications have been explored in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride inhibits serine proteases by reacting with the active site of the enzyme. The sulfonyl chloride group of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride reacts with the serine residue of the enzyme's active site, forming a covalent bond. This covalent bond prevents the enzyme from functioning, leading to its inhibition. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to be a reversible inhibitor of serine proteases, meaning that the inhibition can be reversed by removing the compound from the enzyme's active site.
Biochemical and Physiological Effects:
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to have significant biochemical and physiological effects. The compound has been shown to inhibit various serine proteases, including thrombin, trypsin, and chymotrypsin. These enzymes play important roles in blood clotting, digestion, and other physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has also been reported to have anti-inflammatory and anticoagulant effects, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of serine proteases, making it a useful tool for studying the mechanism of action of these enzymes. Another advantage is that 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is a reversible inhibitor, allowing for the study of enzyme inhibition and reactivation. However, one limitation of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is that it is a highly reactive compound and can react with other amino acid residues in addition to the serine residue of the enzyme's active site. This can lead to nonspecific inhibition and affect the accuracy of the results.
Future Directions
There are several future directions for the use of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride in scientific research. One direction is the development of new drugs that target serine proteases. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can be used as a lead compound for the development of new inhibitors with improved potency and selectivity. Another direction is the study of the effects of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride on other physiological processes, such as inflammation and coagulation. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can also be used to study the structure and function of serine proteases and to develop new tools for the study of enzyme inhibition.
Scientific Research Applications
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used in various scientific research applications due to its unique properties. The compound has been reported to be a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used to study the mechanism of action of serine proteases and to develop new drugs that target these enzymes.
properties
CAS RN |
17174-96-8 |
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Product Name |
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride |
Molecular Formula |
C5H8ClNO3S |
Molecular Weight |
197.64 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxoazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-5(2)3-4(8)7(5)11(6,9)10/h3H2,1-2H3 |
InChI Key |
CPLYIIABJBTHPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N1S(=O)(=O)Cl)C |
Canonical SMILES |
CC1(CC(=O)N1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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